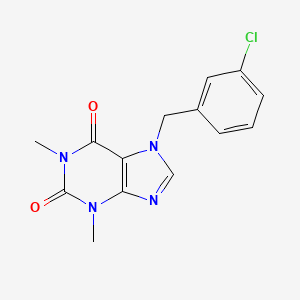

7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

説明

7-(3-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) . The compound features a 3-chlorobenzyl substituent at the 7-position of the purine ring, distinguishing it from the parent theophylline structure. Theophylline and its derivatives are widely recognized for their bronchodilatory effects, primarily through phosphodiesterase inhibition and adenosine receptor antagonism . The 3-chlorobenzyl group may enhance lipophilicity, influencing bioavailability and receptor binding compared to unsubstituted analogs.

特性

分子式 |

C14H13ClN4O2 |

|---|---|

分子量 |

304.73 g/mol |

IUPAC名 |

7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |

InChIキー |

HCNFLMYHWULFFT-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a 3-chlorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols.

科学的研究の応用

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Key Observations:

Substituent Position and Activity :

- The position of the chloro group on the benzyl ring significantly impacts functionality. For example, 7-((1-(4-chlorobenzyl)-triazolyl)methyl) derivatives exhibit superior corrosion inhibition (94%) compared to 3-chlorobenzyl analogs . This suggests para-substitution enhances adsorption on metal surfaces.

- In contrast, the 3-chlorobenzyl group in the target compound may favor pharmacological interactions due to steric and electronic effects, though direct evidence is lacking.

Thermal and Physical Properties: Melting points vary widely: theophylline derivatives with bulky substituents (e.g., benzyl, triazolyl) generally have lower melting points (152–187°C) compared to theophylline itself (270°C) . Compound 52 (7-(2-chloro-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl derivative) exists as an oil, highlighting how complex substituents reduce crystallinity .

Biological and Industrial Applications :

- Bronchodilation : Doxophylline, a theophylline derivative with a dioxolane group, demonstrates reduced side effects (e.g., dyspepsia, anxiety) while maintaining efficacy in COPD patients .

- Corrosion Inhibition : Triazole-methyl derivatives exhibit >90% inhibition efficiency in acidic environments, attributed to chemisorption via heteroatoms (N, S) and aromatic π-system interactions .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents enhance corrosion inhibition and receptor binding by increasing electrophilicity .

- Hydrophilic Moieties : Hydroxypropyl or dioxolane groups improve solubility, as seen in doxophylline, reducing adverse effects linked to high lipophilicity .

生物活性

7-(3-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This purine derivative has been studied for various pharmacological effects, particularly its antibacterial and antifungal properties. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.73 g/mol. The structure is characterized by a purine ring substituted with a 3-chlorobenzyl group and two methyl groups at the 1 and 3 positions.

| Property | Value |

|---|---|

| Molecular Formula | C14H13ClN4O2 |

| Molecular Weight | 304.73 g/mol |

| IUPAC Name | This compound |

| InChI Key | OWGPGVCFGYYWGB-UHFFFAOYSA-N |

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives with halogen substituents have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

- Bacillus subtilis : MIC = 4.69 - 22.9 µM

- Staphylococcus aureus : MIC = 5.64 - 77.38 µM

- Escherichia coli : MIC = 2.33 - 156.47 µM

- Pseudomonas aeruginosa : MIC = 13.40 - 137.43 µM

These results indicate that the compound's structure significantly influences its antibacterial efficacy, particularly the presence of halogen atoms which enhance bioactivity .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against common fungal strains such as Candida albicans and Fusarium oxysporum, yielding MIC values that reflect moderate to good antifungal activity.

Antifungal MIC Values :

- Candida albicans : MIC = 16.69 - 78.23 µM

- Fusarium oxysporum : MIC = 56.74 - 222.31 µM

These findings suggest that the compound could be a candidate for further development as an antifungal agent .

The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or cell wall components, leading to inhibition of growth or cell death. Further studies are needed to elucidate the precise pathways involved in its antibacterial and antifungal actions.

Case Studies

A notable study investigated the dual-targeting capability of similar purine derivatives on adenosine receptors and monoamine oxidases. These compounds were found to possess significant inhibitory effects on these targets, suggesting a broader therapeutic potential beyond antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。